

3 α -Tigloyloxypterokaurene L3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3 α -Tigloyloxypterokaurene L3

Cat. No.: B12320860

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of 3 α -Tigloyloxypterokaurene L3, an ent-kaurane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes the current, albeit limited, understanding of its biological context. While specific quantitative biological data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this guide furnishes general methodologies for the isolation and cytotoxic evaluation of related compounds, alongside visualizations of pertinent biological pathways.

Chemical Identification

Compound Name	3 α -Tigloyloxypterokaurene L3
CAS Number	1588516-87-3 [1] [2] [3] [4]
Molecular Formula	C ₂₅ H ₃₆ O ₅ [1] [3]
Molecular Weight	416.55 g/mol [1]
IUPAC Name	(1S,4S,5S,6R,9R,10S,13R)-10-Hydroxy-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.0 ^{1,10} .0 ^{4,9}]hexadecane-5-carboxylic acid [5]
Synonyms	3alpha-Tigloyloxypterokaurene L3, (3R,4S,4aS,6aS,9R,11aS,11bR)-11a-Hydroxy-4,11b-dimethyl-3-(((E)-2-methylbut-2-enoyl)oxy)-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid [5]

Biological Context and Therapeutic Potential

3 α -Tigloyloxypterokaurene L3 is a natural product isolated from the plant *Wedelia trilobata*[\[1\]](#)[\[6\]](#)[\[7\]](#). It belongs to the ent-kaurane class of diterpenoids, a group of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

While specific studies on the biological activity of 3 α -Tigloyloxypterokaurene L3 are scarce, research on other ent-kaurane diterpenoids isolated from *Wedelia* and related species suggests potential for anticancer applications. For instance, the n-hexane extract of *Sphagneticola trilobata* (a synonym for *Wedelia trilobata*) has demonstrated cytotoxic activity against MCF-7 breast cancer cells with an LC₅₀ value of 0.037 μ g/mL[\[8\]](#). It is important to note that this value is for a crude extract and not the isolated compound.

The general mechanisms of action for cytotoxic ent-kaurane diterpenoids often involve the induction of apoptosis and interference with key signaling pathways that regulate cell proliferation and survival, such as the NF- κ B pathway.

Experimental Protocols

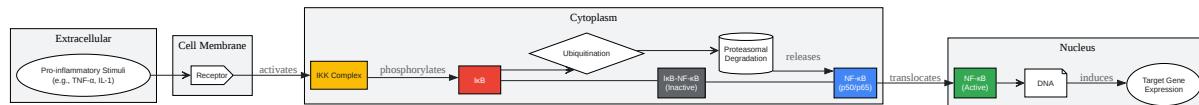
Detailed experimental protocols for the isolation and biological evaluation of 3 α -Tigloyloxypterokaurene L3 are not readily available. However, this section provides generalized protocols commonly used for the extraction of diterpenoids from plant materials and for assessing the cytotoxicity of natural products.

General Protocol for the Isolation of ent-Kaurane Diterpenoids from Plant Material

This protocol is a generalized procedure and may require optimization for specific plant materials and target compounds.

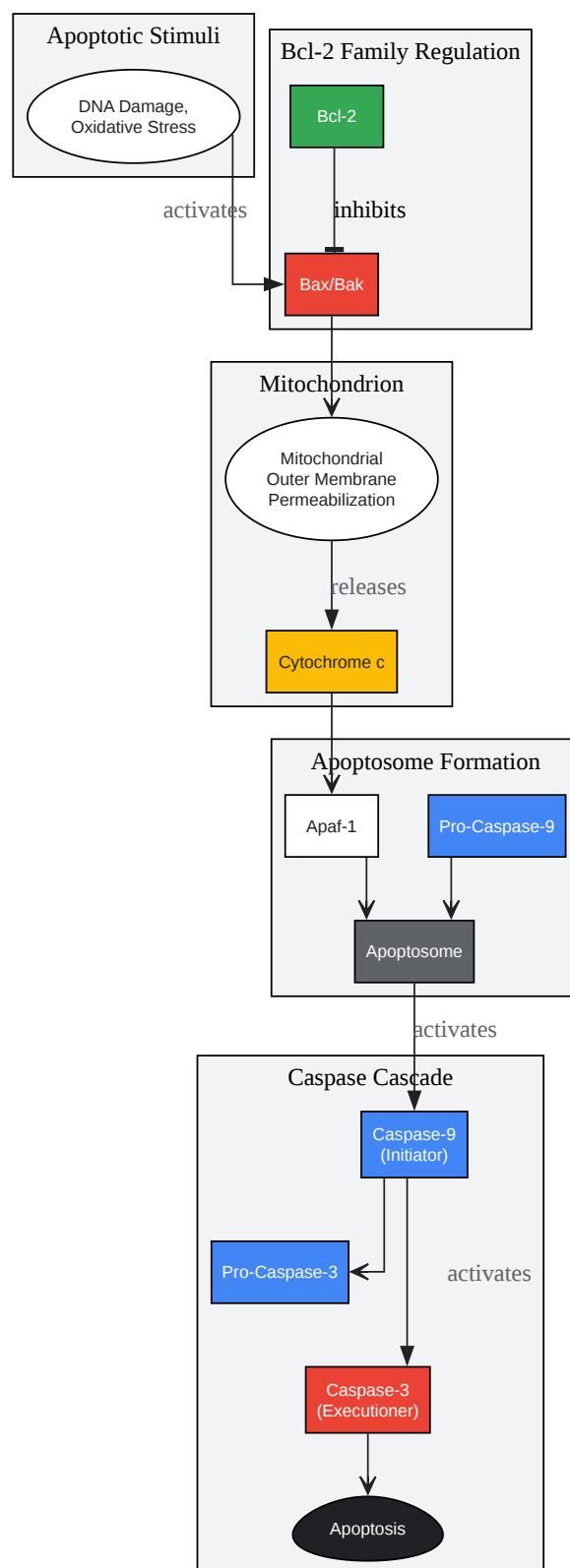
- Extraction: The dried and powdered plant material (e.g., aerial parts of *Wedelia trilobata*) is typically extracted with a solvent such as ethanol or methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatographic Purification: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds. This may include:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.
 - High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the final purification of the isolated compounds.
- Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

General Protocol for MTT Cytotoxicity Assay


The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity[9][10][11][12].

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3 α -Tigloyloxypterokaurene L3) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Control wells should include untreated cells and vehicle-treated cells.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.


Signaling Pathways

Ent-kaurane diterpenoids are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by 3 α -Tigloyloxypterokaurene L3 have not been elucidated, the following diagrams illustrate two key pathways, the NF- κ B signaling pathway and the intrinsic apoptosis pathway, that are common targets for this class of compounds.

[Click to download full resolution via product page](#)

Caption: Canonical NF-κB Signaling Pathway.

[Click to download full resolution via product page](#)

Caption: Intrinsic Apoptosis Signaling Pathway.

Conclusion

3α -Tigloyloxypterokaurene L3 represents an intriguing natural product within the pharmacologically significant class of ent-kaurane diterpenoids. While its specific biological activities and mechanisms of action remain to be fully investigated, the information available for related compounds suggests that it may possess valuable therapeutic properties, particularly in the context of cancer research. Further studies are warranted to isolate this compound in larger quantities, perform comprehensive biological screening to determine its cytotoxic profile against a panel of cancer cell lines, and elucidate the specific signaling pathways it modulates. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the study of this and other related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Casno:1588516-87-3 [lookchem.com]
- 3. biocrick.com [biocrick.com]
- 4. kehuaai.com [kehuaai.com]
- 5. hexadecane suppliers USA [americanchemicalsuppliers.com]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [3 α -Tigloyloxypterokaurene L3: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12320860#3-tigloyloxypterokaurene-l3-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b12320860#3-tigloyloxypterokaurene-l3-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com